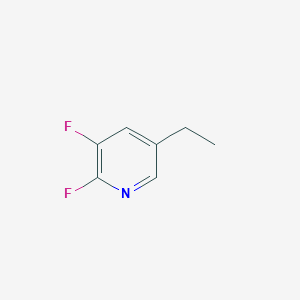

5-Ethyl-2,3-difluoropyridine

Description

Contextual Significance of Fluorinated Pyridines in Advanced Chemical Synthesis and Materials Science

Fluorinated pyridines are a class of compounds that have garnered considerable attention in both advanced chemical synthesis and materials science. The incorporation of fluorine, the most electronegative element, into the pyridine (B92270) ring dramatically alters the molecule's electronic properties, stability, and reactivity. rsc.orgresearchgate.net This modification can lead to enhanced thermal and oxidative stability, as well as increased hydrophobicity. researchgate.net

In the realm of medicinal chemistry, fluorinated pyridines are crucial building blocks for a significant portion of pharmaceuticals. researchgate.net The presence of fluorine can improve a drug's metabolic stability, bioavailability, and binding affinity to target proteins. researchgate.net For instance, fluorinated pyridine moieties are found in various bioactive compounds, including those with applications as enzyme inhibitors and receptor modulators.

In materials science, the unique properties of fluorinated pyridines are harnessed to create novel materials with tailored characteristics. These compounds are utilized in the development of liquid crystals, polymers with high electron affinity for applications in organic light-emitting diodes (OLEDs), and as components of metal-organic frameworks (MOFs). nbinno.com The high regioselectivity often observed in the substitution reactions of fluoropyridines makes them versatile intermediates for constructing complex molecular architectures. nbinno.com

Historical Trajectory and Current Research Landscape of 5-Ethyl-2,3-difluoropyridine

While the broader family of fluorinated pyridines has been the subject of extensive research for decades, the specific compound this compound has a more limited historical footprint in published scientific literature. Its existence is confirmed through its availability from various chemical suppliers, indicating it is a synthetically accessible molecule. However, dedicated studies focusing on its synthesis, properties, and applications are not widely documented.

The current research landscape for this compound appears to be in a nascent stage. Much of the understanding of this compound is extrapolated from research on its parent molecule, 2,3-difluoropyridine (B50371), and other substituted analogues. The synthesis of related compounds, such as 5-chloro-2,3-difluoropyridine (B143520), has been detailed in patent literature, often involving the reaction of dihalopyridines with fluoride (B91410) salts. google.comgoogle.comgoogleapis.com These established synthetic routes for similar molecules provide a foundational basis from which methodologies for the targeted synthesis of this compound can be devised.

The Unique Chemical Profile of this compound: A Contemporary Research Focus

The chemical profile of this compound is dictated by the interplay of its constituent parts: the pyridine ring, the two fluorine atoms, and the ethyl group. The pyridine ring itself is an electron-deficient aromatic system. The two adjacent fluorine atoms at the 2- and 3-positions significantly withdraw electron density from the ring, further enhancing its electrophilicity. This increased electrophilicity makes the ring more susceptible to nucleophilic aromatic substitution, a key reaction in the functionalization of pyridines.

The ethyl group at the 5-position, in contrast, is an electron-donating group through an inductive effect. This electronic contribution can influence the regioselectivity of substitution reactions on the pyridine ring. The interplay between the electron-withdrawing fluorine atoms and the electron-donating ethyl group creates a unique electronic environment that could lead to novel reactivity and properties.

Table 1: Predicted and Known Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | C₇H₇F₂N | 143.14 | Not available |

| 2,3-Difluoropyridine | C₅H₃F₂N | 115.08 | 106-107 |

| 5-Chloro-2,3-difluoropyridine | C₅H₂ClF₂N | 149.53 | 137-139 prepchem.com |

| 2,6-Difluoropyridine | C₅H₃F₂N | 115.08 | 124-125 |

Note: Data for this compound is predicted or not publicly available. Data for related compounds is sourced from experimental findings.

Overview of Key Research Challenges and Opportunities Pertaining to this compound

The limited body of research dedicated to this compound presents both challenges and significant opportunities for the scientific community.

Research Challenges:

Optimized Synthesis: A primary challenge is the development of a high-yield, scalable, and cost-effective synthesis for this compound. While methods for related compounds exist, optimization for this specific substitution pattern would be required. google.comgoogle.com

Lack of Characterization Data: The absence of comprehensive spectroscopic and physicochemical data hinders a deep understanding of its properties and potential applications.

Predicting Reactivity: While the reactivity can be inferred from its analogues, the combined electronic effects of the ethyl and difluoro substituents may lead to unexpected reactivity patterns that require experimental investigation.

Research Opportunities:

Novel Agrochemicals and Pharmaceuticals: The unique substitution pattern of this compound makes it a promising scaffold for the discovery of new bioactive molecules. Related fluorinated pyridines are known to be important intermediates in the synthesis of herbicides and other agrochemicals. guidechem.com

Materials Science Applications: The compound could serve as a novel building block for advanced materials. Its specific electronic and steric properties could be exploited in the design of new polymers, liquid crystals, or ligands for catalysis.

Fundamental Reactivity Studies: A detailed investigation into the reactivity of this compound would contribute to the fundamental understanding of structure-reactivity relationships in fluorinated heterocyclic systems. This includes exploring its behavior in reactions such as nucleophilic aromatic substitution, metalation, and cross-coupling reactions. researchgate.netambeed.com

Structure

3D Structure

Properties

Molecular Formula |

C7H7F2N |

|---|---|

Molecular Weight |

143.13 g/mol |

IUPAC Name |

5-ethyl-2,3-difluoropyridine |

InChI |

InChI=1S/C7H7F2N/c1-2-5-3-6(8)7(9)10-4-5/h3-4H,2H2,1H3 |

InChI Key |

UGIFPGQBNZBMPB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(N=C1)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 5 Ethyl 2,3 Difluoropyridine and Its Advanced Precursors

Regioselective Fluorination Strategies for the Pyridine (B92270) Core

Introducing fluorine atoms onto a pre-existing pyridine ring with high regioselectivity is a significant chemical challenge, but several powerful strategies have been developed.

The direct substitution of a hydrogen atom with fluorine on a pyridine ring is complicated by the electronic properties of the heterocycle. The electron-rich nature of the pyridine ring makes it susceptible to oxidation and resistant to nucleophilic aromatic substitution, particularly at the meta-positions (C3 and C5). wikipedia.orggoogle.comcore.ac.uk

To overcome these challenges, several approaches have been devised:

Fluorination of Pyridine N-Oxides : A notable strategy for achieving meta-fluorination involves the use of pyridine N-oxides. The N-oxide group alters the electronic distribution of the ring, facilitating nucleophilic attack. For example, the fluorination of a 3-bromo-4-nitropyridine (B1272033) N-oxide can yield a 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be reduced to the corresponding 3-fluoroaminopyridine. wikipedia.orgcore.ac.uk This represents a significant advance for accessing meta-fluorinated pyridines. wikipedia.orggoogle.comcore.ac.uk

Direct C-H Fluorination with Electrophilic Reagents : Reagents like silver(II) fluoride (B91410) (AgF₂) have been successfully used for the direct C-H fluorination of pyridines. nih.gov This method often shows high selectivity for the position adjacent to the nitrogen (C2), inspired by the mechanism of the classic Chichibabin amination reaction. nih.govbenthamscience.com The reactions can proceed at or near ambient temperature. nih.gov

Elemental Fluorine : Direct fluorination using elemental fluorine (F₂), often diluted with an inert gas, can also be employed. This aggressive reaction must be conducted under carefully controlled, mild conditions, typically at low temperatures (-40°C to 0°C), to achieve the desired mono-fluorination, usually at the 2-position. tandfonline.com

Table 2: Comparison of Direct Fluorination Methods for Pyridines

| Method | Fluorinating Agent | Typical Position(s) Fluorinated | Key Challenges/Considerations |

|---|---|---|---|

| N-Oxide Strategy | TBAF, KF, etc. | meta (3- or 5-) wikipedia.orgcore.ac.uk | Requires N-oxide precursor; subsequent reduction needed. wikipedia.orgcore.ac.uk |

| C-H Activation | AgF₂ nih.gov | ortho (2- or 6-) nih.govbenthamscience.com | Reagent cost and handling. |

| Elemental Fluorination | F₂ gas tandfonline.com | ortho (2-) tandfonline.com | High reactivity of F₂ requires specialized equipment and low temperatures. tandfonline.com |

Halogen exchange (Halex) reactions are among the most robust and widely used methods for synthesizing fluorinated pyridines.

Halex Reactions : The displacement of chlorine or bromine atoms by fluorine is a cornerstone of industrial fluoroaromatic chemistry. To synthesize a 2,3-difluoropyridine (B50371) derivative, a common starting material is a polychlorinated pyridine, such as 2,3,5-trichloropyridine (B95902). youtube.comthieme.de The reaction is typically carried out by heating the substrate with a fluoride salt, such as potassium fluoride (KF) or the more reactive cesium fluoride (CsF), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or sulfolane. youtube.comresearchgate.net Phase-transfer catalysts are often added to enhance the reaction rate. youtube.com This process can selectively replace chlorine atoms at the 2- and 3-positions to furnish the desired 2,3-difluoro scaffold. For instance, the reaction of 2,3,5-trichloropyridine with KF can yield 5-chloro-2,3-difluoropyridine (B143520). thieme.de

Balz-Schiemann Reaction : The Balz-Schiemann reaction provides a route to introduce a fluorine atom by converting a primary aromatic amine into a diazonium tetrafluoroborate (B81430) salt ([ArN₂]⁺BF₄⁻), which upon thermal decomposition, yields the aryl fluoride. This reaction is conceptually similar to the Sandmeyer reaction but specifically produces fluoroarenes. It can be applied to aminopyridines to introduce fluorine at a specific position. Innovations include the use of other counterions like hexafluorophosphates (PF₆⁻) or conducting the diazotization in liquid hydrogen fluoride. An improved process was developed for converting 2-cyano-5-aminopyridine to 2-cyano-5-fluoropyridine (B1312635) using an ionic liquid as the solvent, which improved yield and selectivity.

Swarts Reaction : The Swarts reaction broadly refers to the exchange of chlorine or bromine atoms for fluorine using metal fluorides, classically with antimony trifluoride (SbF₃). While the term is often associated with the synthesis of alkyl fluorides (e.g., Freons), the underlying principle of halogen exchange is the same as in the Halex reactions described above for aromatic systems. The use of alkali metal fluorides like KF and CsF to fluorinate halopyridines can be considered a variant of the Swarts-type reaction.

Introduction of the Ethyl Moiety to the Pyridine Ring System

Several methods are available for this transformation:

Reduction of an Acetyl Group : A common and reliable method involves the introduction of an acetyl group, which is then reduced to the ethyl group. For example, a 5-cyanopyridine can be treated with a methyl Grignard reagent (CH₃MgI) to form a 5-acetylpyridine. This ketone can then be reduced to the corresponding ethyl group using standard methods like the Wolff-Kishner reduction.

Cross-Coupling Reactions : Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a versatile route for installing alkyl groups. While a direct example for ethylation of the target molecule is not prominent, analogous reactions, such as the Suzuki coupling of 5-bromo-2,3-difluoropyridine (B1283990) with cyclopropyl (B3062369) boronic acid to produce 5-cyclopropyl-2,3-difluoropyridine, demonstrate the feasibility of this approach. An ethyl boronic acid or a related organometallic reagent could be used similarly.

De Novo Synthesis : As mentioned previously, the Chichibabin synthesis can directly incorporate the ethyl group. The commercial synthesis of 5-ethyl-2-methylpyridine (B142974) from paraldehyde (B1678423) (an acetaldehyde (B116499) trimer) and ammonia (B1221849) is a large-scale example of building the ring with the ethyl substituent already in place. researchgate.net Similarly, Hantzsch-type syntheses can incorporate an ethyl group from the start, for example, by preparing 5-ethylpyridine-2,3-diethyl diformate from 2-ethyl acrolein.

Cross-Coupling Methodologies (e.g., Suzuki, Stille, Negishi, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, making them highly suitable for introducing an ethyl group onto a pre-functionalized 2,3-difluoropyridine ring. wikipedia.org The general strategy involves preparing a 5-halo-2,3-difluoropyridine intermediate, which can then be coupled with an appropriate organometallic reagent.

Suzuki Coupling: This reaction would involve the coupling of 5-bromo- or 5-iodo-2,3-difluoropyridine with an ethylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. While challenging for some electron-deficient heterocyclic boronates, the use of copper(I) as a co-catalyst has been shown to enhance yields in difficult couplings. organic-chemistry.org

Stille Coupling: The Stille reaction is a versatile method that couples an organotin reagent with an organic halide. wikipedia.org For the synthesis of 5-Ethyl-2,3-difluoropyridine, this would entail the reaction of 5-halo-2,3-difluoropyridine with ethyltributylstannane, catalyzed by a palladium complex. acs.orgresearchgate.net Stille-type procedures are noted for their utility in preparing functionalized pyridines on a multigram scale. acs.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which offers high reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.org The synthesis would proceed by reacting a 5-halo-2,3-difluoropyridine with an ethylzinc (B8376479) halide, catalyzed by a palladium or nickel complex. wikipedia.org This method is particularly effective for coupling with aryl chlorides and has been used to synthesize various 2-aryl-substituted pyridines. organic-chemistry.org The reaction is noted for its ability to form C-C bonds between complex synthetic intermediates. wikipedia.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.org To form the ethyl group, a two-step process could be envisioned: first, a Heck reaction between 5-bromo-2,3-difluoropyridine and ethylene (B1197577) to yield 5-vinyl-2,3-difluoropyridine, followed by a reduction of the vinyl group to an ethyl group. The reaction is typically catalyzed by a palladium species and requires a base. jk-sci.com

| Coupling Reaction | Halogenated Pyridine | Coupling Partner | Catalyst System (Example) | Key Features |

| Suzuki | 5-Bromo-2,3-difluoropyridine | Ethylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Tolerant to many functional groups. |

| Stille | 5-Iodo-2,3-difluoropyridine | Ethyltributylstannane | Pd(PPh₃)₄ | Organotin reagents can be toxic. wikipedia.org |

| Negishi | 5-Chloro-2,3-difluoropyridine | Ethylzinc chloride | Pd(P(t-Bu)₃)₂, Ni(acac)₂ | High reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.org |

| Heck | 5-Bromo-2,3-difluoropyridine | Ethylene | Pd(OAc)₂, PPh₃, Base | Forms a vinyl intermediate requiring subsequent reduction. wikipedia.orgmdpi.com |

Directed Ortho Metalation (DoM) and Subsequent Electrophilic Quenching

Directed Ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.org In the case of 2,3-difluoropyridine, the fluorine atoms can direct metalation. Studies have shown that 2,3-difluoropyridine can be selectively lithiated at the 4-position using lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at low temperatures.

A plausible synthetic route leveraging DoM would be:

Metalation: Treatment of 2,3-difluoropyridine with LDA at -78°C generates the 2,3-difluoro-4-lithiopyridine intermediate.

Electrophilic Quench: This intermediate can be reacted with an electrophile. To achieve a 5-ethyl substituent, a multi-step sequence would be necessary. For instance, quenching with an iodine source would yield 2,3-difluoro-4-iodopyridine.

Subsequent Functionalization: The 4-iodo derivative could then undergo a halogen dance reaction or further metalation at the 5-position, followed by quenching with an ethylating agent like ethyl iodide. Alternatively, the 4-iodo group could be used to direct a subsequent cross-coupling reaction at the 5-position. The concept of "regioexhaustive substitution" using protective groups has been successfully applied to difluoropyridines to access all vacant positions. researchgate.net

This methodology offers precise control over regiochemistry, which is often a challenge in pyridine chemistry due to the electronic nature of the ring. beilstein-journals.orgnih.gov

| Step | Reagents & Conditions | Intermediate/Product | Purpose | Reference |

| 1. Metalation | 2,3-Difluoropyridine, LDA, THF, -78°C | 2,3-Difluoro-4-lithiopyridine | Regioselective activation at C4. | |

| 2. Iodination | I₂ | 2,3-Difluoro-4-iodopyridine | Introduction of a functional handle. | researchgate.net |

| 3. 5-Position Functionalization | Further metalation/coupling | 5-Ethyl-2,3-difluoro-4-iodopyridine | Introduction of the ethyl group. | researchgate.net |

| 4. Deiodination | Reduction (e.g., H₂/Pd) | This compound | Removal of the directing group. |

Alkylation Reactions Utilizing Advanced Catalytic Systems

Direct C-H alkylation presents a more atom-economical approach to installing the ethyl group, avoiding the need for pre-functionalized substrates. beilstein-journals.org Transition-metal-catalyzed C-H activation has emerged as a powerful tool for this purpose. The challenge lies in achieving high regioselectivity on the electron-deficient pyridine ring. beilstein-journals.orgnih.gov

For the synthesis of this compound, a rhodium or rare-earth metal catalyst could potentially be employed to activate a C-H bond on the 2,3-difluoropyridine ring and facilitate coupling with an ethyl source. beilstein-journals.org The inherent directing effects of the fluoro substituents would play a crucial role in determining the site of alkylation. Given that the 4-position is most activated towards deprotonation, achieving direct alkylation at the 5-position would likely require a specialized catalytic system or a directing group strategy.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of specialty chemicals like this compound is crucial for minimizing environmental impact and improving process efficiency. bohrium.comsioc-journal.cn

Solvent-Free and Neoteric Solvent Systems

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green alternatives focus on minimizing or replacing these solvents.

Solvent-Free Reactions: Performing reactions neat, particularly under microwave irradiation or using ball-milling techniques, can significantly reduce solvent waste. nih.govacs.org For instance, certain pyridine syntheses have been achieved in high yields under solvent-free conditions. bohrium.com

Neoteric Solvents: The use of greener solvents like water, ionic liquids, or supercritical fluids is a key aspect of green chemistry. Heck reactions, for example, have been successfully performed in aqueous media or ionic liquids, which can also facilitate catalyst recycling. wikipedia.orgorganic-chemistry.org

Catalytic Pathways and Atom Economy Considerations

The principles of catalysis and atom economy are central to designing sustainable synthetic routes.

Catalytic Pathways: Using catalysts, as opposed to stoichiometric reagents, is a fundamental green chemistry principle. The cross-coupling and C-H activation methods discussed are inherently catalytic. rsc.org Developing highly active and recyclable catalysts, such as nanoparticle or immobilized catalysts, further enhances the green credentials of these processes. researchgate.net

Atom Economy: Atom economy measures the efficiency of a reaction in converting reactants to the desired product. acs.org Direct C-H functionalization reactions are highly atom-economical as they avoid the generation of stoichiometric byproducts associated with the use of pre-functionalized substrates and organometallic reagents. nih.govacs.org Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are also highly atom-economical and have been used for pyridine synthesis. bohrium.com

Large-Scale Synthesis and Process Intensification for Industrial Applications of this compound

The transition from laboratory-scale synthesis to industrial production requires robust, efficient, and scalable processes. Pyridine and its derivatives are significant in industries like agrochemicals and pharmaceuticals, driving the need for optimized large-scale manufacturing. 360iresearch.comjustia.com

Process Intensification: This engineering approach aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. For pyridine derivative synthesis, a key technology is the use of continuous flow reactors.

Continuous Flow Reactors: Compared to traditional batch reactors, flow reactors offer superior heat and mass transfer, improved safety for handling hazardous reagents or exothermic reactions, and the potential for automated, continuous production. beilstein-journals.orgbeilstein-journals.org The N-oxidation of pyridines and the Bohlmann–Rahtz pyridine synthesis have been successfully scaled up using continuous flow microreactors, demonstrating the potential for safer and more efficient large-scale production. researchgate.netbeilstein-journals.org Such systems would be highly applicable to the catalytic steps involved in synthesizing this compound.

Scalability of Synthetic Routes: When considering large-scale production, the choice of synthetic route is critical.

Cross-coupling reactions like the Suzuki and Negishi couplings are widely used in industry. However, the cost and toxicity of palladium catalysts and the handling of air-sensitive organometallic reagents on a large scale are significant considerations. wikipedia.org

Routes involving DoM with organolithium reagents present challenges at scale due to the need for cryogenic temperatures and the handling of pyrophoric materials.

Therefore, developing a catalytic C-H alkylation process or a robust flow chemistry protocol for a cross-coupling reaction would be the most promising avenues for the efficient and cost-effective industrial production of this compound. rsc.org360iresearch.com

Advanced Spectroscopic and Structural Elucidation of 5 Ethyl 2,3 Difluoropyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5-Ethyl-2,3-difluoropyridine, providing detailed insights into its electronic environment and the connectivity of its atoms.

Proton (¹H) NMR: Chemical Shifts and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the ethyl group. The aromatic region would likely show two signals corresponding to the protons at the C-4 and C-6 positions of the pyridine (B92270) ring. The electron-withdrawing nature of the two fluorine atoms would cause these protons to be deshielded, resulting in downfield chemical shifts. The proton at C-6 is anticipated to appear as a triplet of doublets due to coupling with the C-4 proton and the fluorine atom at C-2. The proton at C-4 would likely present as a multiplet due to coupling with the C-6 proton and both fluorine atoms.

The ethyl group would give rise to a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The methylene quartet results from coupling with the adjacent methyl protons, while the methyl triplet arises from coupling with the methylene protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.6 - 7.8 | m | - |

| H-6 | 8.0 - 8.2 | td | JH6-H4 ≈ 2-3 Hz, JH6-F2 ≈ 1-2 Hz |

| -CH₂- | 2.7 - 2.9 | q | J = 7.6 Hz |

| -CH₃ | 1.2 - 1.4 | t | J = 7.6 Hz |

| Note: Predicted data based on analogous structures and general principles of NMR spectroscopy. |

Carbon-13 (¹³C) NMR: Quaternary Carbon and Side-Chain Characterization

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The spectrum of this compound is expected to show seven distinct signals, corresponding to the five carbons of the pyridine ring and the two carbons of the ethyl side chain. The carbons directly bonded to fluorine (C-2 and C-3) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF) and will be significantly shifted downfield. The quaternary carbon (C-5) will also be identifiable. The signals for the ethyl group carbons will appear in the aliphatic region of the spectrum. The application of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further aid in distinguishing between CH, CH₂, and CH₃ groups.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 (d, ¹JCF ≈ 240-260 Hz) |

| C-3 | 140 - 145 (d, ¹JCF ≈ 230-250 Hz) |

| C-4 | 125 - 130 |

| C-5 | 135 - 140 |

| C-6 | 145 - 150 |

| -CH₂- | 25 - 30 |

| -CH₃ | 13 - 16 |

| Note: Predicted data based on analogous structures and general principles of NMR spectroscopy. |

Fluorine-19 (¹⁹F) NMR: Fluorine Environment and Coupling Patterns

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, two distinct signals are expected for the fluorine atoms at the C-2 and C-3 positions, as they are in different chemical environments. These signals would likely appear as doublets of doublets due to coupling with each other (JFF) and with the adjacent aromatic protons. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing valuable data on the effects of the ethyl group and the nitrogen atom in the pyridine ring.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Chemical Shift (δ, ppm) | Multiplicity |

| F-2 | -130 to -140 | dd |

| F-3 | -150 to -160 | dd |

| Note: Predicted data based on analogous structures and general principles of NMR spectroscopy. Chemical shifts are relative to a standard like CFCl₃. |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

Two-dimensional (2D) NMR techniques are essential for the complete structural elucidation of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network. Cross-peaks would be observed between the aromatic protons (H-4 and H-6) and between the methylene and methyl protons of the ethyl group, confirming their connectivity. spectrabase.comnih.gov

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded ¹H and ¹³C atoms. It would definitively link the proton signals to their corresponding carbon signals, for example, H-4 to C-4, H-6 to C-6, and the protons of the ethyl group to their respective carbons. spectrabase.comnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOE cross-peaks would be expected between the protons of the ethyl group and the aromatic proton at the C-6 position, confirming their close spatial arrangement.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprints

Characteristic Absorption Bands and Mode Assignments for the Pyridine Ring and Ethyl Group

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the vibrations of the pyridine ring and the ethyl substituent.

Pyridine Ring Vibrations: The C-C and C-N stretching vibrations of the pyridine ring are typically observed in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the aromatic protons appear above 3000 cm⁻¹. The presence of fluorine substituents will influence the positions of these bands. The C-F stretching vibrations are expected to give strong absorption bands in the 1300-1100 cm⁻¹ region. Ring breathing modes, which are often strong in Raman spectra, would also be present at lower wavenumbers.

Ethyl Group Vibrations: The C-H stretching vibrations of the methyl and methylene groups of the ethyl substituent are expected in the 2980-2850 cm⁻¹ range. C-H bending vibrations for the ethyl group will appear in the 1470-1370 cm⁻¹ region.

Table 4: Predicted Characteristic IR and Raman Bands for this compound

| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

| 3100-3000 | Medium | Medium | Aromatic C-H stretching |

| 2980-2850 | Strong | Strong | Ethyl group C-H stretching |

| 1610-1580 | Medium-Strong | Medium | Pyridine ring C=C/C=N stretching |

| 1470-1430 | Medium | Medium | Pyridine ring stretching / CH₂ scissoring |

| 1300-1100 | Very Strong | Medium | C-F stretching |

| ~1050 | Medium | Strong | Pyridine ring breathing |

| 850-750 | Strong | Medium | Aromatic C-H out-of-plane bending |

| Note: Predicted data based on analogous structures and general principles of vibrational spectroscopy. |

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Patterns

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. For this compound, this method would provide crucial information about its molecular weight and the stability of its molecular ion. The fragmentation pathways observed in the mass spectrum would offer a "fingerprint" of the molecule, revealing how it breaks apart under energetic conditions.

The presence of fluorine and nitrogen atoms would influence the fragmentation pattern. Key fragmentation events would likely involve the loss of the ethyl group (—CH₂CH₃) or parts of it, as well as potential rearrangements of the pyridine ring. The isotopic patterns, particularly the natural abundance of ¹³C, would be observable in high-resolution instruments, aiding in the confirmation of the elemental composition of the fragments and the parent molecule.

A study on the synthesis of 2,3-difluoro-5-ethylpyridine noted the compound as a volatile oil. semanticscholar.org This volatility is a key physical property that must be considered during mass spectrometric analysis, as it can affect sample introduction and ionization efficiency.

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₇H₇F₂N), the theoretical exact mass can be calculated with high precision.

Table 1: Theoretical Exact Mass and Elemental Composition of this compound

| Element | Number of Atoms | Atomic Mass (amu) | Total Mass (amu) |

| Carbon (¹²C) | 7 | 12.000000 | 84.000000 |

| Hydrogen (¹H) | 7 | 1.007825 | 7.054775 |

| Fluorine (¹⁹F) | 2 | 18.998403 | 37.996806 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Total Exact Mass | 143.054655 |

An experimental HRMS measurement yielding a mass very close to this theoretical value would provide strong evidence for the compound's identity. However, in one report, the high volatility of this compound presented challenges for HRMS analysis. semanticscholar.org This underscores the importance of optimizing analytical conditions for such volatile compounds.

Tandem Mass Spectrometry (MS/MS) would provide definitive structural confirmation by analyzing the fragmentation of a pre-selected parent ion. In an MS/MS experiment, the molecular ion of this compound (m/z 143.05) would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions would be analyzed, providing a detailed map of the molecule's connectivity.

Expected fragmentation pathways that could be confirmed by MS/MS include the loss of an ethyl radical (•C₂H₅) to form a [M-29]⁺ ion, or the loss of ethylene (B1197577) (C₂H₄) via a McLafferty-type rearrangement if applicable, leading to a [M-28]⁺ ion. The fragmentation of the difluoropyridine ring itself could also be meticulously studied. A study of diethyl halonium ions using tandem mass spectrometry highlights the detailed structural information that can be obtained from the dissociation of ethyl-containing compounds. nih.gov

Table 2: Hypothetical MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Collision Energy | Product Ions (m/z) | Proposed Neutral Loss |

| 143.05 | Variable | 114.04 | C₂H₅ |

| 143.05 | Variable | 128.03 | CH₃ |

| 143.05 | Variable | 95.03 | C₂H₅F |

This table is illustrative and represents the type of data that would be generated from an MS/MS experiment.

X-ray Crystallography for Solid-State Molecular Architecture (If Single Crystals are Attainable)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique requires the formation of high-quality single crystals, which can be challenging for volatile, oily compounds like this compound. semanticscholar.org To date, no crystal structure for this specific compound has been reported in the crystallographic databases.

If single crystals were to be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles, confirming the planar structure of the pyridine ring and the geometry of the ethyl substituent.

The analysis of the crystal structure would reveal how the molecules pack in the crystal lattice. This packing is governed by intermolecular interactions such as van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds involving the pyridine nitrogen or fluorine atoms. Studies on other fluorinated pyridines have shown that C-F···F-C and other non-covalent interactions can play a significant role in the crystal packing. researchgate.netarkat-usa.org The presence and nature of any π-π stacking between the aromatic rings would also be elucidated.

Tautomerism is not expected to be a significant feature for this compound in its ground state, as it lacks acidic protons that can readily migrate. However, a crystallographic study would definitively confirm the predominant tautomeric form in the solid state.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (If Chiral Derivatives are Relevant)

This compound itself is not chiral. Therefore, chiroptical spectroscopy techniques such as circular dichroism (CD) are not applicable to this compound.

However, if a chiral center were introduced into the molecule, for example, by functionalization of the ethyl group to create a stereocenter (e.g., 1-(2,3-difluoropyridin-5-yl)ethanol), then chiroptical methods would become highly relevant. In such a hypothetical case, CD spectroscopy could be used to determine the enantiomeric purity and, in conjunction with quantum chemical calculations, the absolute configuration of the chiral derivative. The principles of using chiroptical spectroscopy for determining the absolute configuration of chiral molecules are well-established. acs.org

Theoretical and Computational Chemistry Studies on 5 Ethyl 2,3 Difluoropyridine

Quantum Chemical Calculations: Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Ethyl-2,3-difluoropyridine, these methods can elucidate its geometry, electronic landscape, and predict its reactivity.

Density Functional Theory (DFT) is a robust method for obtaining accurate molecular structures and energetic information. Geometry optimization of this compound, typically performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would reveal the equilibrium conformation of the molecule. The ethyl group is expected to have a low rotational barrier, and the most stable conformer would likely have the ethyl group oriented to minimize steric interactions with the pyridine (B92270) ring.

The fluorine atoms at the 2 and 3 positions significantly influence the geometry of the pyridine ring. Studies on related difluoropyridines show a shortening of the C-F bonds and a slight distortion of the ring from a perfect hexagon due to the strong electron-withdrawing nature of fluorine. For instance, quantum chemical calculations on 2,3-difluoropyridine (B50371) revealed an average C-F bond length of 1.3385 Å.

Thermochemical parameters, such as the standard enthalpy of formation, entropy, and heat capacity, can be calculated from the vibrational frequencies obtained from DFT calculations. These parameters are crucial for understanding the thermodynamics of reactions involving this compound.

Table 1: Predicted Thermochemical Parameters for this compound (Exemplary Data based on DFT Calculations of Analogous Compounds)

| Parameter | Predicted Value | Unit |

| Standard Enthalpy of Formation | -250 to -300 | kJ/mol |

| Standard Entropy | 350 to 400 | J/(mol·K) |

| Heat Capacity (Cv) | 120 to 140 | J/(mol·K) |

Note: These values are estimates based on typical DFT calculation results for similar fluorinated and ethyl-substituted aromatic compounds.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. imperial.ac.ukresearchgate.net

For this compound, the HOMO is expected to be a π-orbital delocalized over the pyridine ring, with significant contributions from the ethyl group. The LUMO is anticipated to be a π*-orbital, also delocalized across the ring, with a lower energy due to the electron-withdrawing fluorine atoms. The HOMO-LUMO gap for fluorinated pyridines is generally larger than that of pyridine itself, suggesting increased stability. However, the ethyl group, being an electron-donating group, would slightly raise the HOMO energy, potentially narrowing the gap compared to 2,3-difluoropyridine.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Exemplary Data)

| Molecular Orbital | Predicted Energy (eV) |

| HOMO | -9.0 to -9.5 |

| LUMO | -0.5 to -1.0 |

| HOMO-LUMO Gap | 8.0 to 9.0 |

Note: These values are estimates based on FMO analyses of related fluorinated pyridines.

The distribution of the HOMO and LUMO can predict the sites for electrophilic and nucleophilic attack, respectively. The HOMO is likely to have a higher density on the carbon atoms of the ring that are not substituted with fluorine, particularly C-4 and C-6, and on the ethyl group. The LUMO density is expected to be concentrated on the carbon atoms attached to the fluorine atoms (C-2 and C-3).

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. bohrium.comresearchgate.net For this compound, the MEP would show a region of negative potential (red) around the nitrogen atom, indicating its basicity and susceptibility to electrophilic attack or protonation. The regions around the fluorine atoms would also exhibit negative potential due to their high electronegativity. Conversely, the hydrogen atoms of the ethyl group and the pyridine ring would show positive potential (blue), indicating them as sites for potential nucleophilic interaction.

Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, would quantify the partial charges on each atom. The nitrogen atom would carry a significant negative charge, while the carbon atoms bonded to the fluorine atoms (C-2 and C-3) would be electron-deficient (positive partial charge). The ethyl group would have a net electron-donating effect, increasing the electron density on the C-5 position of the ring.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound, including its conformational flexibility and interactions with solvent molecules. mdpi.comfigshare.comnih.gov An MD simulation would show the rotation of the ethyl group and the puckering of the pyridine ring over time.

In a polar solvent like water, the simulation would reveal the formation of hydrogen bonds between the solvent molecules and the nitrogen atom of the pyridine ring. The solvation shell around the molecule would be influenced by the hydrophobic ethyl group and the more polar difluoropyridine core. Understanding these interactions is crucial for predicting the solubility and transport properties of the molecule.

Prediction of Spectroscopic Parameters (NMR, IR, Raman) and Validation with Experimental Data

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model.

NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, ¹⁹F, and ¹⁵N can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The electron-withdrawing fluorine atoms would cause a downfield shift (higher ppm) for the adjacent carbon and proton signals. The ethyl group would show characteristic signals in the aliphatic region of the ¹H and ¹³C NMR spectra.

IR and Raman Spectroscopy: The vibrational frequencies and intensities for Infrared (IR) and Raman spectroscopy can be calculated from the second derivatives of the energy. bohrium.com Characteristic vibrational modes would include the C-F stretching frequencies, the pyridine ring breathing modes, and the C-H stretching and bending modes of the ethyl group. Theoretical spectra can aid in the assignment of experimental spectral bands.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Exemplary Data)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-F | Stretching | 1200 - 1350 |

| Pyridine Ring | Breathing | 990 - 1050 |

| C-H (Aromatic) | Stretching | 3050 - 3150 |

| C-H (Ethyl) | Stretching | 2850 - 2980 |

Note: These are typical frequency ranges for these functional groups and would be specifically calculated for the molecule of interest.

Reaction Mechanism Elucidation via Computational Pathways and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping out potential energy surfaces and locating transition states. nih.gov For this compound, this could be applied to understand various reactions, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, or reactions involving the ethyl group.

For example, in an electrophilic substitution reaction, computational studies could determine the relative energies of the intermediates and transition states for attack at different positions on the ring, thus predicting the regioselectivity. The fluorine atoms are deactivating, while the ethyl group is activating and ortho-, para-directing. The interplay of these electronic effects would determine the most likely site of substitution. Transition state analysis would provide the activation energy for the reaction, allowing for the prediction of reaction rates.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Fluorinated Pyridines (Focus on Mechanistic Understanding)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.govderpharmachemica.com For fluorinated pyridines, such as this compound, these models provide a powerful framework for understanding how specific structural modifications influence their behavior and for predicting the properties of novel derivatives. The primary aim of mechanistic QSAR/QSPR studies is not merely to predict activity but to gain insight into the underlying chemical and biological processes. tandfonline.comacs.org

The development of a QSAR or QSPR model for a series of compounds like fluorinated pyridines involves several key steps. First, a dataset of molecules with known activities or properties is compiled. Then, a wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological. Finally, statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN), are employed to build a mathematical equation that links the descriptors to the observed activity or property. researchgate.netnih.govresearchgate.net

A crucial aspect of this modeling is its mechanistic interpretation, which seeks to explain why certain structural features are correlated with the endpoint of interest. For fluorinated pyridines, this involves understanding how the number and position of fluorine atoms, along with other substituents like the ethyl group in this compound, modulate the molecule's properties.

Mechanistic Insights from Descriptors for Fluorinated Pyridines

In the context of fluorinated pyridines, several classes of descriptors are particularly important for a mechanistic understanding.

Electronic Descriptors: The strong electron-withdrawing nature of fluorine atoms significantly influences the electronic landscape of the pyridine ring. Key electronic descriptors include:

Energy of the Lowest Unoccupied Molecular Orbital (E-LUMO): This descriptor is a measure of the molecule's electrophilicity. A lower E-LUMO value suggests a greater propensity to accept electrons, which can be critical for interactions with biological targets or for certain reaction mechanisms. nih.govtandfonline.com For difluoropyridines, the E-LUMO is expected to be lower than in non-fluorinated analogues.

Charges on Atoms: The distribution of partial charges across the molecule, calculated using methods like Natural Bond Orbital (NBO) analysis, can highlight sites susceptible to nucleophilic or electrophilic attack. The fluorine and nitrogen atoms in this compound will significantly alter the charge distribution on the ring carbons.

Hydrophobic Descriptors:

LogP (Octanol-Water Partition Coefficient): This is a key measure of a molecule's hydrophobicity, which strongly influences its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govtandfonline.com The ethyl group in this compound would be expected to increase its LogP value compared to 2,3-difluoropyridine, making it more lipophilic.

Steric and Topological Descriptors: These descriptors relate to the size and shape of the molecule. The ethyl group, for instance, adds bulk to the pyridine ring, which can influence how the molecule fits into a binding pocket of a protein.

Illustrative QSAR/QSPR Model for Fluorinated Pyridines

While a specific QSAR model for this compound is not publicly available, we can construct a hypothetical but representative model based on published studies of related compounds. nih.govtandfonline.com For instance, a QSAR model for the toxicity of a series of substituted pyridines might take the following form:

log(1/IC50) = c0 + c1 * LogP + c2 * E-LUMO

In this equation:

log(1/IC50) represents the biological activity (e.g., inhibitory concentration).

LogP is the hydrophobicity descriptor.

E-LUMO is the electronic descriptor for electrophilicity.

c0, c1, and c2 are regression coefficients determined by the statistical analysis.

A positive coefficient for LogP would suggest that increased hydrophobicity leads to higher activity, perhaps due to better membrane penetration. A negative coefficient for E-LUMO would indicate that higher electrophilicity (more negative E-LUMO) enhances activity, possibly by promoting a specific covalent or non-covalent interaction with the target.

Data Tables for Mechanistic Understanding

To further illustrate the principles of QSAR/QSPR for fluorinated pyridines, the following tables provide examples of relevant data.

Table 1: Comparison of Calculated Molecular Descriptors for Pyridine and Fluorinated Derivatives

This table demonstrates how fluorination impacts key electronic and hydrophobic properties. The introduction of fluorine atoms generally lowers the E-LUMO, indicating increased electrophilicity, and can affect the LogP value. The ethyl group on this compound would be expected to increase the LogP and slightly raise the HOMO energy compared to its non-ethylated counterpart.

| Compound | Predicted LogP | E-LUMO (eV) | Dipole Moment (Debye) |

| Pyridine | 0.65 | -0.15 | 2.22 |

| 2-Fluoropyridine (B1216828) | 0.85 | -0.28 | 2.95 |

| 2,3-Difluoropyridine | 1.05 | -0.45 | 3.50 |

| This compound | 1.85 | -0.42 | 3.65 |

Note: The values for this compound are estimates based on the known effects of ethyl and fluoro substituents. Actual values would require specific computational calculations.

Table 2: Structural and Electronic Properties of Difluoropyridine Isomers

The position of the fluorine atoms significantly alters the structural and electronic properties of the pyridine ring. Quantum chemical calculations have shown that the C-F bond lengths in difluoropyridines are shorter than in monofluorinated pyridines, indicating a stronger bond and greater electron withdrawal.

| Compound | Average C-F Bond Length (Å) | Ionization Energy (eV) |

| 2-Fluoropyridine | 1.3443 | 9.60 |

| 2,3-Difluoropyridine | 1.3385 | 9.70 |

| 2,6-Difluoropyridine | 1.3390 | 9.85 |

| 3,5-Difluoropyridine (B1298662) | 1.3410 | 9.95 |

Source: Data derived from computational studies on fluoropyridines.

The mechanistic understanding derived from QSAR and QSPR models is invaluable in medicinal chemistry and materials science. For a compound like this compound, these models can guide the synthesis of new derivatives with improved activity or desired properties by providing a rational basis for structural modification. For example, if a QSAR model indicates that higher electrophilicity at a specific position on the pyridine ring is beneficial for activity, new substituents could be chosen to enhance this property.

Chemical Reactivity and Mechanistic Investigations of 5 Ethyl 2,3 Difluoropyridine

Organometallic Transformations Involving 5-Ethyl-2,3-difluoropyridine as a Substrate

Lithiation and Transmetalation Processes

The functionalization of fluorinated pyridines is frequently achieved through directed ortho-metalation (DoM), a process where a substituent directs deprotonation to an adjacent position. The fluorine atoms in this compound are powerful directing groups for lithiation.

Lithiation

Research on the parent compound, 2,3-difluoropyridine (B50371), establishes the foundation for understanding the lithiation of its 5-ethyl derivative. Treatment of 2,3-difluoropyridine with strong bases like lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) results in regioselective deprotonation at the C-4 position. researchgate.net This selectivity is driven by the synergistic directing effects of the fluorine atoms at C-2 and C-3. The C-4 position is the most acidic proton due to this activation.

Transmetalation

While the generated aryllithium species are highly reactive, they can sometimes lead to side reactions or low yields in subsequent steps. Transmetalation to a different metal, such as zinc, can mitigate these issues. Studies on other metalated haloarenes have shown that treating the intermediate aryllithium with a zinc salt like zinc chloride (ZnCl₂) produces a more stable organozinc species. acs.orggoogle.com This lithium-zinc transmetalation has been demonstrated to dramatically improve yields for subsequent reactions, such as bromination. acs.org It is therefore a highly viable strategy for the 4-lithio-5-ethyl-2,3-difluoropyridine intermediate, enabling more controlled and higher-yielding functionalization at the C-4 position.

| Reaction | Reagent(s) | Solvent | Temperature (°C) | Product | Analogous System Yield (%) | Reference(s) |

| Lithiation | Lithium Diisopropylamide (LDA) | THF | -78 | 4-Lithio-5-ethyl-2,3-difluoropyridine | N/A (Intermediate) | |

| Transmetalation | ZnCl₂ | THF | -78 to RT | 5-Ethyl-2,3-difluoro-4-pyridylzinc chloride | N/A (Intermediate) | acs.orggoogle.com |

| Bromination (post-transmetalation) | Bromine (Br₂) | THF | -78 to RT | 4-Bromo-5-ethyl-2,3-difluoropyridine | 90 (for 2,3-dibromopyridine) | google.com |

Heterocyclic Ring-Opening and Rearrangement Reactions

Detailed studies on the ring-opening and rearrangement reactions specifically for this compound are not extensively documented. However, the general behavior of pyridine (B92270) systems provides insight into potential transformations.

Heterocyclic Ring-Opening

The pyridine ring is an aromatic system and is generally stable, requiring significant energy or specific reagents to undergo ring-opening. Such reactions are not common for simple substituted pyridines under typical laboratory conditions. While highly reactive intermediates can lead to ring scission, there is no specific evidence to suggest that this compound is particularly prone to such pathways.

Rearrangement Reactions

A notable rearrangement in halogenated pyridines is the "halogen dance" (HD), where a metalated position isomerizes to a more thermodynamically stable one, often accompanied by the migration of a halogen atom. nih.gov This process has been studied in dihalopyridines containing bromine and iodine. nih.gov For 2,3-difluoropyridine derivatives, lithiation occurs cleanly at C-4, and a subsequent halogen dance involving fluorine is not a commonly reported phenomenon, likely due to the strength of the C-F bond. Therefore, significant rearrangement reactions of 4-lithio-5-ethyl-2,3-difluoropyridine under standard conditions are considered unlikely.

Oxidation and Reduction Chemistry of this compound

While specific experimental data on the oxidation and reduction of this compound is limited, its reactivity can be predicted based on its functional groups: the pyridine ring, the fluorine substituents, and the ethyl side chain.

Oxidation

Two primary sites are available for oxidation: the pyridine nitrogen and the ethyl group.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of hydrogen peroxide and acetic acid. umich.edu The formation of the N-oxide activates the pyridine ring for different substitution patterns. For instance, nitration of 3,5-difluoropyridine (B1298662) N-oxide yields the 4-nitro derivative as the major product. umich.edu The electron-withdrawing nature of the fluorine atoms in this compound would make the nitrogen lone pair less nucleophilic, likely requiring stronger conditions for oxidation compared to unsubstituted pyridine.

Side-Chain Oxidation: The ethyl group, specifically the benzylic-like carbon adjacent to the pyridine ring, is susceptible to oxidation. Reagents such as potassium permanganate (B83412) (KMnO₄) or nitric acid (HNO₃) are known to oxidize alkyl side chains on pyridine rings to carboxylic acids. researchgate.net This would convert the 5-ethyl group into a 5-acetyl or 5-carboxy group, depending on the reaction conditions.

| Reaction Type | Potential Reagent(s) | Target Site | Potential Product | Reference(s) for Analogue |

| N-Oxidation | m-CPBA or H₂O₂/AcOH | Pyridine Nitrogen | This compound N-oxide | umich.edu |

| Side-Chain Oxidation | KMnO₄ or HNO₃ | Ethyl Group | 1-(2,3-Difluoro-5-pyridyl)ethanone or 2,3-Difluoro-5-pyridinecarboxylic acid | researchgate.net |

Reduction

Reduction reactions could target either the pyridine ring or the fluorine substituents.

Ring Reduction: Catalytic hydrogenation using catalysts like palladium, platinum, or rhodium can reduce the pyridine ring to the corresponding piperidine. This would result in 5-Ethyl-2,3-difluoropiperidine. The conditions of the hydrogenation (temperature, pressure, catalyst choice) would be critical to avoid unintended dehalogenation.

Reductive Dehalogenation: The removal of fluorine atoms via reduction is a known transformation for halopyridines. google.com For example, 5-chloro-2,3-difluoropyridine (B143520) can be reductively de-chlorinated to produce 2,3-difluoropyridine. google.com A similar process could potentially remove the fluorine atoms from this compound, although this typically requires specific catalytic systems.

N-Oxide Reduction: If an N-oxide of the compound were synthesized, it could be readily reduced back to the parent pyridine using reagents like TiCl₄/SnCl₂. umich.edu

Photochemical Transformations and Photoreactivity Studies

Specific photochemical studies on this compound have not been reported in the surveyed literature. However, the general principles of the photochemistry of fluorinated aromatics and pyridine derivatives allow for informed predictions.

The UV absorption characteristics of this compound would be determined by the π-π* and n-π* transitions of the fluoropyridine chromophore. Upon absorption of UV light, the molecule could undergo several transformations.

C-F Bond Cleavage: The carbon-fluorine bond is very strong, making photochemical cleavage difficult. However, for some polyfluorinated aromatic compounds, irradiation with UV light can induce C-F bond homolysis, generating radical intermediates that could lead to substitution or dimerization products.

Photoisomerization: Substituted pyridines are known to undergo photochemical rearrangements to various isomers. The specific pathway would depend on the nature and position of the substituents.

Reactions involving the N-Oxide: If converted to its N-oxide, the compound's photochemistry could change significantly. Pyridine N-oxides can undergo rearrangements and deoxygenation upon irradiation.

Experimental investigations would be necessary to determine the quantum yields, excited-state lifetimes, and specific products of any photochemical reactions of this compound. Such studies could involve techniques like high-resolution X-ray photoelectron spectroscopy to probe the electronic structure and bonding, which has been applied to simpler fluoropyridines like 2-fluoropyridine (B1216828) and 2,6-difluoropyridine. researchgate.net

Strategic Applications of this compound: An Undisclosed Area of Research

Following a comprehensive investigation into the chemical compound this compound, it has been determined that there is no publicly available scientific literature or data regarding its synthesis, properties, or applications. Extensive searches of chemical databases and scholarly articles did not yield any specific information for this particular molecule.

The initial inquiry sought to detail the strategic applications of this compound in advanced chemical synthesis and materials science. The proposed article outline included its role as a building block for complex fluorinated heterocycles, such as novel agrochemical intermediates and advanced pharmaceutical scaffolds, as well as its potential contributions to functional materials, polymer chemistry, liquid crystalline systems, organic electronic materials, and organometallic catalysis.

However, the investigation revealed a significant information gap. While there is extensive research on related fluorinated pyridine derivatives, such as 2,3-difluoro-5-chloropyridine, which is a known precursor for herbicides, and various other substituted difluoropyridines, the specific ethyl-substituted variant at the 5-position appears to be an unexplored area of chemistry. General methods for the functionalization of the difluoropyridine core have been documented, but none specifically describe the synthesis or subsequent use of this compound.

Similarly, searches for its application in materials science, including as a monomer for specialty fluoropolymers, a component in liquid crystals or organic electronics, or as a ligand in coordination chemistry, returned no relevant results. The absence of this compound from the catalogs of chemical suppliers further suggests its lack of commercial availability and its likely status as a novel, unsynthesized molecule.

Strategic Applications of 5 Ethyl 2,3 Difluoropyridine in Advanced Chemical Synthesis and Materials Science

Development of Advanced Functional Molecules Deriving from 5-Ethyl-2,3-difluoropyridine

The this compound scaffold is a valuable precursor for a variety of advanced functional molecules due to the inherent reactivity of the difluoropyridine ring. The two fluorine atoms activate the pyridine (B92270) ring towards nucleophilic aromatic substitution (SNAr), while the vacant positions on the ring are amenable to regioselective metalation and subsequent functionalization. researchgate.net This allows for the precise installation of diverse chemical moieties, leading to molecules with tailored properties for applications ranging from pharmaceuticals to advanced materials.

Research into the functionalization of related 2,3-difluoropyridine (B50371) systems has demonstrated the feasibility of introducing substituents at each vacant position. researchgate.net For instance, the generation of organometallic intermediates through deprotonation allows for the introduction of carboxylic acid groups, which are themselves versatile handles for further chemical elaboration. researchgate.net A concrete example of a functional molecule derived from a similar core is 5-Ethyl-2,3-difluoro-4-hydroxybenzoic acid. nih.gov This derivative combines the difluorinated ring with both a hydroxyl and a carboxylic acid group, making it a potential monomer for specialty polymers or a key intermediate in the synthesis of biologically active compounds.

The ethyl group at the 5-position can be introduced via standard cross-coupling methodologies, likely starting from a 5-halo-2,3-difluoropyridine precursor, as suggested by patents on the synthesis of such halogenated pyridines. google.com This synthetic flexibility allows for the creation of a library of derivatives. The difluoropyridine core is a key feature in some modern therapeutic candidates. For example, difluoropyridine derivatives have been investigated for their potent inhibitory activity against bacterial DNA gyrase, suggesting potential applications in developing new antibiotics. nih.gov While not starting from the exact 5-ethyl derivative, compounds incorporating a 6-amino-3,5-difluoropyridine-2-yl group have shown significant promise. nih.gov Similarly, fluoropyridyl-containing inhibitors of monoacylglycerol lipase (B570770) (MAGL) have been developed as potential PET imaging agents for neurological disorders, highlighting the utility of the fluoropyridine scaffold in creating brain-penetrant functional molecules. nih.gov

These examples underscore the potential of this compound as a starting point for complex molecules. By leveraging established synthetic protocols, a wide array of functionalities can be introduced to the core structure.

Table 1: Potential Functionalization Strategies for the this compound Scaffold

| Reaction Type | Reagents/Conditions | Potential Products | Application Area | Supporting Principles |

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides, Thiols | Substituted Pyridines | Medicinal Chemistry, Materials | The electron-withdrawing fluorine atoms facilitate displacement by nucleophiles. nih.gov |

| Directed ortho-Metalation | LDA, n-BuLi at low temp. | Lithiated Intermediates | Complex Molecule Synthesis | Allows for regioselective functionalization at positions adjacent to existing groups. researchgate.net |

| Carboxylation | Metalated Intermediate + CO₂ | Pyridinecarboxylic Acids | Polymer Monomers, Drug Intermediates | Trapping of organometallic species with carbon dioxide is a standard method. researchgate.net |

| Suzuki/Stille Cross-Coupling | Boronic Acids/Esters, Organostannanes, Pd catalyst | Aryl- or Alkyl-substituted Pyridines | Organic Electronics, Agrochemicals | Can be used to build C-C bonds, for example, to introduce the ethyl group onto a halo-pyridine precursor. google.com |

Applications in Fluorescent Probes and Chemical Sensors (Focus on Optical Properties and Design)

The design of fluorescent probes and chemical sensors is a sophisticated area of chemistry that requires a deep understanding of photophysical principles and molecular recognition. The this compound core offers a unique platform for the rational design of such sensory molecules, primarily due to its tunable electronic properties and synthetic accessibility.

The fundamental design of many fluorescent sensors involves a fluorophore linked to a receptor unit, where the binding of a specific analyte to the receptor modulates the fluorescence output. A common mechanism for this modulation is Photoinduced Electron Transfer (PeT). researchgate.net In a PeT-based sensor, the fluorescence of the fluorophore is "quenched" in the absence of the analyte due to electron transfer from the receptor. Upon analyte binding, this electron transfer is inhibited, and fluorescence is "turned on." The electron-deficient nature of the 2,3-difluoropyridine ring makes it an interesting component for influencing these PeT processes.

While direct examples of fluorescent probes based on this compound are not prevalent in existing literature, the principles for their design can be extrapolated from research on related fluorinated heterocycles. The development of 18F-labeled PET tracers, for instance, demonstrates how fluoropyridine scaffolds can be readily modified for imaging applications. nih.gov The SNAr reaction used to introduce the 18F isotope can be similarly employed to attach a fluorophore or a recognition moiety to the this compound core. nih.gov

Design Strategy:

A hypothetical fluorescent sensor based on this compound could be constructed by:

Attaching a Fluorophore: One of the fluorine atoms (likely at the 2-position, which is highly activated) could be substituted with a known fluorescent dye (e.g., a coumarin (B35378) or BODIPY derivative) via an SNAr reaction.

Installing a Receptor: The other vacant position on the ring (e.g., position 4 or 6) could be functionalized with a receptor designed to selectively bind a target analyte (e.g., a metal ion, a specific biomolecule, or a reactive oxygen species).

Tuning Optical Properties: The electronic properties of the difluoropyridine core would influence the energy levels of the attached fluorophore and receptor, allowing for fine-tuning of the absorption and emission wavelengths. The ethyl group provides a degree of lipophilicity, which could be advantageous for membrane permeability in biological sensing applications.

Table 2: Hypothetical Design of a Chemical Sensor Based on this compound

| Component | Function | Potential Moiety | Design Principle |

| Scaffold | Core structural framework | This compound | Provides synthetic handles and influences electronic properties. |

| Fluorophore | Signal Reporter | Dansyl, NBD, or Coumarin | Attached via SNAr, its emission is modulated by the analyte. |

| Receptor/Recognition Unit | Analyte Binding | Crown Ether (for cations), Boronic Ester (for sugars/H₂O₂), Thiol (for heavy metals) | Provides selectivity for the target analyte. Binding event triggers the signal. |

| Signaling Mechanism | Signal Transduction | Photoinduced Electron Transfer (PeT) | The electron-deficient pyridine core can act as part of the quencher/spacer system, modulating fluorescence upon analyte binding. researchgate.net |

Advanced Analytical Methodologies for the Detection and Quantification of 5 Ethyl 2,3 Difluoropyridine

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are fundamental in the analysis of 5-Ethyl-2,3-difluoropyridine, enabling the separation of the compound from impurities, starting materials, and byproducts.

Given its likely volatility, Gas Chromatography (GC) is a highly suitable technique for the purity assessment of this compound. When coupled with a mass spectrometer (MS), GC-MS provides a powerful tool for both separation and identification.

A typical GC method would involve the use of a capillary column with a non-polar or medium-polarity stationary phase. The separation is based on the differential partitioning of the analytes between the stationary phase and the inert carrier gas. The retention time of this compound would be characteristic under specific chromatographic conditions.

GC-MS allows for the unequivocal identification of the compound based on its mass spectrum. The fragmentation pattern of this compound upon electron ionization would be unique, providing a molecular fingerprint. This is particularly useful for distinguishing it from positional isomers that may have very similar retention times. nih.gov

Hypothetical GC-MS Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 80 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| MS Ionization | Electron Ionization (EI), 70 eV |

| Mass Range | m/z 40-400 |

For non-volatile impurities or if the compound exhibits thermal lability, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reversed-phase HPLC, using a C18 or C8 column, would likely be effective for separating this compound from related compounds.

The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a possible acidic modifier to ensure good peak shape for the basic pyridine (B92270) moiety. helixchrom.comsielc.com Detection can be achieved using a UV detector, as the pyridine ring is a chromophore. dtic.mil

Coupling HPLC with a mass spectrometer (HPLC-MS) provides enhanced sensitivity and selectivity, allowing for the detection and identification of trace-level impurities.

Illustrative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

While this compound itself is not chiral, Supercritical Fluid Chromatography (SFC) could be a valuable technique if chiral impurities are present or if it is used in the synthesis of a chiral molecule. SFC is known for its fast and efficient separation of enantiomers. researchgate.net

For the separation of chiral compounds containing a pyridine moiety, stationary phases like those based on amylose (B160209) or cellulose (B213188) derivatives are often employed. americanpharmaceuticalreview.com The mobile phase typically consists of supercritical carbon dioxide with a polar co-solvent such as methanol. chromatographytoday.comchromatographyonline.com

Spectrophotometric and Spectrofluorimetric Methods for Quantitative Analysis

UV-Visible spectrophotometry can be a straightforward and cost-effective method for the quantitative analysis of this compound in solution. cphnano.com The presence of the substituted pyridine ring will result in characteristic UV absorption maxima. A calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations.

Derivative spectrophotometry can be employed to enhance the resolution of overlapping spectral bands, which is particularly useful when analyzing mixtures without prior separation. nih.gov

Hypothetical Spectrophotometric Data

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| λmax | ~265 nm |

| Linear Range | 1 - 25 µg/mL |

| Correlation Coefficient (r²) | >0.999 |

Spectrofluorimetric methods could also be developed if the compound exhibits native fluorescence or can be derivatized with a fluorescent tag. These methods generally offer higher sensitivity compared to absorption spectrophotometry.

Electrochemical and Voltammetric Sensing Strategies for High-Sensitivity Detection

Electrochemical methods offer a highly sensitive approach for the detection of electroactive species. While specific methods for this compound are not established, strategies can be proposed based on the analysis of similar fluorinated aromatic compounds. nih.gov

Cyclic voltammetry or differential pulse voltammetry could be used to study the oxidation or reduction behavior of the compound at a suitable electrode, such as a glassy carbon or boron-doped diamond electrode. The development of a chemically modified electrode could enhance the selectivity and sensitivity of the detection.

Purity Profiling and Impurity Identification in Synthetic and Industrial Preparations

A comprehensive purity profile of this compound is essential to ensure its quality and safety in subsequent applications. This involves the identification and quantification of any impurities present.

Potential impurities could arise from the starting materials, byproducts of the synthesis, or degradation products. For example, in the synthesis of fluorinated pyridines, common impurities may include isomers, under- or over-fluorinated analogues, and residual starting materials. nih.gov

A combination of chromatographic and spectroscopic techniques is typically employed for impurity profiling. HPLC-MS and GC-MS are powerful tools for the initial detection and tentative identification of impurities. For unequivocal structure elucidation of unknown impurities, isolation by preparative chromatography followed by spectroscopic analysis (NMR, IR, and high-resolution MS) is often necessary. nih.gov

Potential Impurities in the Synthesis of this compound

| Potential Impurity | Possible Origin | Analytical Technique for Detection |

|---|---|---|

| Isomers of Ethyl-difluoropyridine | Side reactions during synthesis | GC-MS, HPLC-UV |

| Ethyl-monofluoropyridine | Incomplete fluorination | GC-MS, HPLC-MS |

| Starting materials (e.g., chlorinated precursors) | Unreacted starting materials | GC-MS, HPLC-UV |

Application of hyphenated techniques for complex matrix analysis

The detection and quantification of this compound in complex matrices, such as environmental samples (soil, water) and biological fluids (plasma, urine), necessitate the use of highly selective and sensitive analytical methodologies. Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for this purpose, providing the necessary resolution to isolate the analyte from interfering matrix components. osha.gov The most prominent and suitable hyphenated techniques for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Given the absence of specific published methods for this compound, this section outlines proposed analytical strategies based on established methods for structurally similar compounds, such as other pyridine derivatives, halogenated aromatic compounds, and small molecules with comparable physicochemical properties.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. cdc.gov Due to its anticipated volatility, this compound is an excellent candidate for GC-MS analysis. The technique offers high chromatographic resolution, sensitive detection, and structural confirmation through mass spectral data.

Sample Preparation for GC-MS Analysis

Effective sample preparation is crucial to remove matrix interferences and concentrate the analyte prior to GC-MS analysis. The choice of sample preparation technique depends on the nature of the complex matrix.